molecular formula C22H20O4 B11668768 3-methyl-1-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-methyl-1-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11668768
M. Wt: 348.4 g/mol
InChI Key: HSBQOSMIPMCRQX-UHFFFAOYSA-N
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Description

3-methyl-1-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of chromen-6-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of a chromen-6-one derivative with an appropriate phenylethoxy compound. The reaction conditions often include the use of catalysts such as N,N’-carbonyldiimidazole to activate the carboxylic acid group, followed by the addition of the phenylethoxy compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as acetone and ethanol are commonly used for the precipitation and purification of the product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The phenylethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

3-methyl-1-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes.

    Industry: Utilized in the development of photoactive materials and smart polymers

Mechanism of Action

The mechanism of action of 3-methyl-1-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of phosphodiesterase enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethoxy group enhances its potential as a bioactive compound, making it a valuable target for further research and development .

Properties

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

3-methyl-1-phenacyloxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C22H20O4/c1-14-11-19(25-13-18(23)15-7-3-2-4-8-15)21-16-9-5-6-10-17(16)22(24)26-20(21)12-14/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3

InChI Key

HSBQOSMIPMCRQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC=CC=C4

Origin of Product

United States

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